platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin
Description
Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin (PtTFPP) is a metalloporphyrin distinguished by its meso-substituted pentafluorophenyl groups and a central platinum(II) ion. This compound exhibits strong red phosphorescence (λem ≈ 650–670 nm) with a high quantum yield and exceptional resistance to oxidative degradation, making it a preferred material for organic light-emitting diodes (OLEDs) and optical oxygen sensing . The electron-withdrawing pentafluorophenyl substituents enhance its photostability and solubility in hydrophobic matrices, such as cellulose acetate, which is critical for fabricating thin-film sensors . PtTFPP’s phosphorescence arises from efficient spin-orbit coupling induced by the heavy platinum atom, enabling triplet-state emission quenched by molecular oxygen—a key mechanism in sensing applications .
Properties
Molecular Formula |
C44H8F20N4Pt |
|---|---|
Molecular Weight |
1167.6 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI Key |
OXKPMKLTIJUTAM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=C(C(=C(C(=C6F)F)F)F)F)C=C5)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different platinum complexes.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups using appropriate reagents[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Optical Sensing Applications
1.1 Oxygen Sensing
One of the primary applications of PtTFPP is in the development of optical sensors for oxygen detection. The compound exhibits a fluorescence response that changes in the presence of oxygen, making it an effective optical oxygen sensor. The mechanism involves the interaction of oxygen with the platinum(II) ion at the center of the porphyrin, which alters its electronic structure and fluorescence emission characteristics .
- Detection Mechanism : The fluorescence intensity decreases as oxygen concentration increases, allowing for quantitative analysis.
- Sensitivity : It has been reported that PtTFPP can detect oxygen concentrations relevant to biological samples, with detection limits as low as 4.7 µM .
1.2 Pressure-Sensitive Paints
PtTFPP is also utilized in pressure-sensitive paints (PSPs). These paints change their luminescence properties in response to pressure variations, making them useful for aerodynamic testing and monitoring pressure changes in various environments.
- Applications : Commonly used in wind tunnel testing and aerospace applications to visualize pressure distributions.
Catalytic Applications
PtTFPP has shown promise as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its heavy metal center enhances its catalytic efficacy compared to other porphyrins.
- Hydrogen Peroxide Detection : Recent studies have demonstrated that PtTFPP can be modified to detect hydrogen peroxide through fluorimetric and electrochemical methods. This is particularly significant for applications in environmental monitoring and biomedical diagnostics .
Biomedical Applications
3.1 Photodynamic Therapy
The unique properties of PtTFPP make it a candidate for photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation can be harnessed for cancer treatment.
- Mechanism : When exposed to specific wavelengths of light, PtTFPP can produce singlet oxygen, which is toxic to cancer cells .
3.2 Imaging Techniques
Due to its photostability and distinct fluorescence characteristics, PtTFPP is being explored for use in imaging techniques such as fluorescence microscopy and imaging of biological tissues.
Material Science Applications
4.1 Nanoparticle Integration
PtTFPP can be incorporated into nanoparticles for enhanced sensing capabilities and targeted delivery systems in drug delivery applications .
- Hybrid Materials : The integration of PtTFPP with nanomaterials has been shown to improve sensitivity and selectivity in various sensing applications.
Summary Table of Applications
| Application Area | Description | Key Features |
|---|---|---|
| Optical Oxygen Sensors | Measures oxygen concentration via fluorescence changes | High sensitivity, low detection limit |
| Pressure-Sensitive Paints | Changes luminescence based on pressure variations | Useful in aerodynamic testing |
| Catalysis | Facilitates electron transfer reactions | Effective in detecting hydrogen peroxide |
| Photodynamic Therapy | Generates reactive oxygen species upon light activation | Potential cancer treatment |
| Nanoparticle Integration | Enhances sensing capabilities and targeted drug delivery | Improved sensitivity and selectivity |
Case Studies
- Oxygen Detection : A study demonstrated that modified glassy carbon electrodes using PtTFPP could detect dissolved oxygen with a limit of detection at 4.7 µM, showcasing its potential for environmental monitoring .
- Hydrogen Peroxide Sensing : Research indicated that PtTFPP could effectively detect hydrogen peroxide concentrations relevant for biological applications through both fluorimetric and electrochemical methods .
- Photodynamic Therapy Trials : Clinical trials are ongoing to evaluate the efficacy of PtTFPP in generating reactive oxygen species for targeted cancer therapies, with promising preliminary results indicating significant tumor reduction .
Mechanism of Action
The mechanism by which PT(II) MESO-TETRA(PENTAFLUOROPHENYL)PORPHINE exerts its effects involves its ability to interact with molecular oxygen and other substrates. The platinum center plays a crucial role in facilitating these interactions, leading to various catalytic and photophysical effects . The compound’s unique structure allows it to act as an efficient sensor and catalyst in different environments.
Comparison with Similar Compounds
Platinum(II) meso-Tetraphenylporphyrin (PtTPP)
- Substituents: Meso-phenyl groups (non-fluorinated).
- Photophysical Properties : Exhibits weaker oxidative stability compared to PtTFPP due to the absence of electron-withdrawing fluorine atoms. Its phosphorescence quantum yield is lower, and emission wavelength (λem ≈ 640–660 nm) slightly blueshifted relative to PtTFPP .
- Applications : Less suited for harsh environments but widely used as a reference in photophysical studies .
Palladium(II) meso-Tetrakis(pentafluorophenyl)porphyrin (PdTFPP)
- Metal Center : Palladium(II) instead of platinum(II).
- Photophysical Properties : Shorter phosphorescence lifetime (~30–50 μs vs. ~80–100 μs for PtTFPP) due to Pd’s weaker spin-orbit coupling. This reduces sensitivity in oxygen sensing but improves response time .
- Applications : Preferred in rapid oxygen detection systems, whereas PtTFPP is better for high-sensitivity, long-duration monitoring .
Platinum(II) meso-Tetrakis(4-phenylethynyl)phenylporphyrin
- Substituents : Phenylethynyl groups extend π-conjugation.
- Photophysical Properties: Red-shifted emission (λem ≈ 700 nm) compared to PtTFPP, but lower quantum efficiency due to increased non-radiative decay .
- Applications : Niche use in near-infrared (NIR) emitting devices .
Key Property Comparison Table
Functional and Application-Specific Comparisons
Oxygen Sensing
PtTFPP outperforms PdTFPP in sensitivity due to its longer phosphorescence lifetime but requires longer measurement times. Non-fluorinated analogs like PtTPP are less stable under prolonged oxidative conditions, limiting their utility in continuous sensing .
OLED Performance
PtTFPP’s high quantum yield and stability make it superior to PtTPP and PdTFPP in red-emitting OLEDs. Devices doped with PtTFPP achieve external quantum efficiencies (EQEs) of 8–10%, whereas PdTFPP-based OLEDs rarely exceed 5% .
Biological Activity
Platinum(II) meso-tetrakis(pentafluorophenyl) porphyrin (PtPFPP) is a synthetic metalloporphyrin that has garnered significant attention in the fields of bioimaging, sensing, and photodynamic therapy due to its unique photophysical properties and biological activity. This article explores its biological activity, focusing on its applications as a phosphorescent probe for oxygen sensing, its cytotoxicity, and its potential therapeutic uses.
PtPFPP is characterized by its high brightness, photostability, and optimal sensitivity to molecular oxygen. The compound's structure includes a platinum center coordinated to a meso-tetrakis(pentafluorophenyl) porphyrin framework, which imparts unique spectral properties conducive to various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFNPt |
| Molar Mass | 681.00 g/mol |
| Solubility | Poorly soluble in water |
| Photoluminescence | Strong emission in the visible range |
| Stability | High under physiological conditions |
Oxygen Sensing
PtPFPP has been extensively studied as an oxygen-sensing material due to its phosphorescent properties. Recent studies have demonstrated the successful modification of PtPFPP to enhance its hydrophilicity and cell permeability, allowing it to function effectively in biological environments.
- Modification Techniques : The synthesis of hydrophilic derivatives through click chemistry has enabled the development of bifunctional probes that can target specific cells while retaining oxygen-sensing capabilities. These modifications include attaching polar moieties such as polyethylene glycol (PEG) or thiol-containing compounds .
Cytotoxicity Studies
Cytotoxicity assessments of various PtPFPP derivatives have shown that most conjugates exhibit low toxicity levels in mammalian cells. For instance:
- Cell Viability : A study measuring ATP levels in mouse embryonic fibroblast (MEF) cells indicated that most derivatives did not significantly affect cell viability at concentrations below 20 μM. However, one derivative exhibited reduced viability at higher concentrations, attributed to electrostatic interactions disrupting cell membranes .
Photodynamic Therapy Applications
The potential of PtPFPP in photodynamic therapy (PDT) has also been explored. Its ability to generate singlet oxygen upon irradiation makes it a candidate for treating certain cancers and microbial infections.
- Mechanism of Action : Upon light activation, PtPFPP can produce reactive oxygen species (ROS), which can induce apoptosis in cancer cells or lead to microbial cell death. This mechanism is particularly relevant for targeted therapies where localized treatment is desired .
Case Study 1: Oxygen Sensing Probes
A recent investigation into the efficacy of PtPFPP derivatives as oxygen probes highlighted their application in cellular environments. The study reported on the development of multifunctional probes that demonstrated improved cellular uptake and specificity due to their tailored surface properties .
Case Study 2: Photodynamic Therapy Efficacy
In another study, PtPFPP was utilized in PDT against cancer cells. The results indicated a significant reduction in cell viability post-treatment when combined with light exposure, showcasing the compound's potential as an effective therapeutic agent .
Q & A
Q. What are the optimal synthetic conditions for preparing platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin with high purity?
The synthesis involves reacting pentafluorobenzaldehyde and pyrrole under trace acid catalysis (e.g., BF₃·Et₂O) in dry dichloromethane, followed by oxidation with DDQ. Purification via silica gel chromatography using dichloromethane/hexane eluents yields the porphyrin as purple crystals. Thermodynamic equilibrium conditions (moderate dilution, ~10⁻² M) are critical for cyclic porphyrinogen formation, which is irreversibly oxidized to the porphyrin .
Q. How do the pentafluorophenyl substituents influence the solubility and electronic properties compared to non-fluorinated analogs?
The electron-withdrawing pentafluorophenyl groups enhance solubility in organic solvents (e.g., dichloromethane) and reduce aggregation. They also lower the porphyrin’s HOMO-LUMO gap, increasing photoactivity and thermal stability. Comparative ¹⁹F-NMR and UV-vis studies with meso-tetraphenylporphyrin (TPP) reveal red-shifted absorption bands and altered redox potentials .
Q. What spectroscopic techniques are essential for characterizing the structural integrity post-synthesis?
Use ¹H-, ¹³C-, and ¹⁹F-NMR to confirm substituent arrangement and metal coordination. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆₆H₁₅F₃₀N₆ [M + H]⁺). Solid-state characterization via single-crystal X-ray diffraction resolves anion-binding interactions in derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in photophysical data for oxygen sensors under varying excitation conditions?
Conflicting data may arise from photo-bleaching under high-intensity UV-LEDs. Use time-resolved phosphorimetry with low-power violet LEDs (e.g., 383 nm) to minimize degradation. Compare platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin (PtTFPP) with PtOEP in polystyrene matrices, monitoring lifetime decay and signal-to-noise ratios at moderate oxygen levels .
Q. What experimental designs evaluate catalytic efficiency in singlet oxygen generation for sulfide oxidation?
Employ Pd(II) analogs (PdTPFPP) as a benchmark. Under visible light, measure turnover numbers (TON) and yields of sulfoxides (87–94% with 0.05 mol% catalyst). Use triplet-triplet annihilation upconversion (TTA-UC) to confirm ¹O₂ quantum yields. Control solvent polarity (e.g., CH₃CN vs. H₂O) to assess kinetic stability .
Q. How to functionalize the porphyrin for enhanced anion selectivity in aqueous media?
Introduce diamine derivatives at the porphyrin periphery via Schiff base reactions. Test selectivity for phosphate anions using piezoelectric quartz crystal microbalance (QCM) assays in basic aqueous solutions. Single-crystal X-ray structures of anion-receptor complexes (e.g., bis-HF adducts) guide rational design .
Q. What considerations are critical for MALDI-TOF MS applications to minimize low-mass chemical noise?
Use meso-tetrakis(pentafluorophenyl)porphyrin as a high molecular weight matrix (~974 Da). Pre-spot samples with Li⁺ to enhance cationization. Optimize automated spotting on prestructured targets for homogeneous crystallization. Validate with HIV protease inhibitors (e.g., lopinavir) in PBMC extracts .
Q. How does incorporation into polymer matrices affect oxygen optode performance?
Dope PtTFPP into polystyrene or cellulose acetate (CA) matrices via electrospinning. Assess dynamic range (0–100% O₂) and temporal resolution using phosphorescence lifetime imaging. Compare dual-layer CA fibers with CsPbBr₃ perovskite quantum dots for simultaneous NO/O₂ detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
